3-FLUORO-4-(TRIFLUOROMETHYL)-DL-PHENYLALANINE
Overview
Description
3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative that contains both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, which make this compound valuable in various scientific and industrial applications. The presence of fluorine atoms can significantly alter the biological activity and stability of the molecule, making it an important subject of study in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various receptors in the body, influencing a range of biological activities .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, influencing a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid are not fully understood yet. It is known that the compound can participate in various biochemical reactions. The compound’s interactions with enzymes, proteins, and other biomolecules are of particular interest .
Cellular Effects
It is plausible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(trifluoromethyl)-DL-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Starting Materials: The synthesis begins with 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine.
Reaction Conditions: The intermediate is obtained by treating the starting materials at 80°C, followed by microwave irradiation at 150°C in the presence of NaOH.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on enzyme activity and protein folding due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- Trifluoromethylpyridine derivatives
Uniqueness
3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAMHAXPNFCJJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271467 | |
Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215491-31-8 | |
Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215491-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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